molecular formula C22H20N2O B12450384 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline

Cat. No.: B12450384
M. Wt: 328.4 g/mol
InChI Key: GPOLVRIZLLMMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline is a Schiff base synthesized via the condensation of 9-ethyl-9H-carbazol-3-carbaldehyde and 4-methoxyaniline in ethanol . The compound features a carbazole core substituted with an ethyl group at the N9 position and a 4-methoxyphenylimine group at the C3 position. Key structural characteristics include:

  • Planarity: The carbazole and phenyl rings are nearly planar, with root-mean-square (r.m.s.) deviations of 0.021 Å and 0.008 Å, respectively .
  • Torsional Effects: The ethyl group induces a torsional angle of 86.0° (C9A—N9—C10—C11), causing steric distortion .
  • Intermolecular Interactions: Stabilized by π–π stacking and C–H⋯Cg interactions between carbazole and phenyl moieties .

Spectroscopic characterization includes FT-IR (C=N stretch at 1618 cm⁻¹), ¹H/¹³C NMR, and UV-Vis (λmax at 238, 293, and 338 nm) .

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C22H20N2O/c1-3-24-21-7-5-4-6-19(21)20-14-16(8-13-22(20)24)15-23-17-9-11-18(25-2)12-10-17/h4-15H,3H2,1-2H3

InChI Key

GPOLVRIZLLMMCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 4-methoxyaniline. The reaction is carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the imine linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the imine linkage can yield the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: The corresponding amine.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine depends on its application:

    In Organic Electronics: The compound functions by facilitating charge transport and light emission through its conjugated system.

    In Medicinal Chemistry: It may interact with biological targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on the Aniline Moiety

The 4-methoxyaniline group distinguishes the target compound from analogs. Key comparisons include:

Table 1: Substituent-Driven Comparisons
Compound Name Substituent on Aniline Key Properties References
N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline H (unsubstituted) Reduced electron-donating capacity; weaker intermolecular interactions.
Target Compound 4-OCH₃ Enhanced electron density; potential for improved biological/corrosion activity.
9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine 3-NO₂ Electron-withdrawing nitro group; altered electronic properties and reactivity.

Key Findings :

  • Nitro-substituted analogs (e.g., 3-NO₂) may exhibit reduced solubility due to polarity but improved thermal stability .

Implications for the Target Compound :

  • Carbazole’s aromatic system may synergize with the Schiff base’s C=N group for antimicrobial or anticancer activity, as seen in oxadiazole-carbazole hybrids .

Key Observations :

  • The target compound’s synthesis follows a standard imine formation protocol, comparable to other carbazole-Schiff bases .
  • Crystallographic tools like SHELX and ORTEP-3 are critical for resolving steric effects and intermolecular interactions .

Biological Activity

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline, a compound derived from carbazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19N3OC_{20}H_{19}N_3O, characterized by the presence of a carbazole moiety linked to an aniline structure through an azomethine bond. The structural configuration plays a crucial role in its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of carbazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study conducted by Kaissy et al., several N-substituted carbazoles were evaluated against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, with one compound showing an MIC of 0.9 µg/mL against E. coli .

CompoundBacterial StrainMIC (µg/mL)
9-EthylE. coli0.9
9-EthylS. aureus1.5
9-EthylBacillus subtilis2.0

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies highlight its ability to induce apoptosis in cancer cell lines.

Research Findings

A study by Howorko et al. investigated the effects of carbazole derivatives on human carcinoma cell lines, revealing that certain compounds significantly inhibited cell proliferation. Specifically, compounds with similar structures demonstrated IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL against A549 lung carcinoma cells .

Compound TypeCell LineIC50 (µg/mL)
Carbazole DerivativeA549 (Lung)5.9
Carbazole DerivativeC6 (Glioma)25.7

Neuroprotective Effects

Neuroprotective properties have also been attributed to carbazole derivatives, particularly their ability to mitigate oxidative stress in neuronal cells.

Neuroprotection Study

Research indicates that compounds with the carbazole framework can protect neuronal cells from glutamate-induced toxicity. A notable compound exhibited significant neuroprotective activity at concentrations as low as 3 µM .

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis is crucial for evaluating the pharmacokinetic properties of this compound.

Key Findings

  • Blood-Brain Barrier Permeability : The compound demonstrated favorable permeability across the blood-brain barrier (BBB), suggesting potential for central nervous system applications.
  • P-glycoprotein Interaction : It was identified as a substrate or inhibitor of P-glycoprotein, which influences drug absorption and distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.